REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH2:12]([O:14][P:15]([O-:19])[O:16][CH2:17][CH3:18])[CH3:13].S(=O)(=O)(O)O.[CH2:25](OCOCC)C>O>[CH2:12]([O:14][P:15]([CH2:25][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])(=[O:19])[O:16][CH2:17][CH3:18])[CH3:13]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
21.44 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.05 g
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Type
|
reactant
|
Smiles
|
C(C)OCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCOCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining the temperature between 93°-97° C
|
Type
|
WAIT
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Details
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the reaction was kept at 95°-105° C. for another hour
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Type
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TEMPERATURE
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Details
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after which the mixture was cooled to 45°-50° C.
|
Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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WASH
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Details
|
washed first with water (10 mL)
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Type
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CUSTOM
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Details
|
The obtained orange solid was dried at 30°-40° C. for 16 hours
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Duration
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16 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.85 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |